molecular formula C9H5F2NO2S2 B2471170 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid CAS No. 2248322-83-8

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid

Cat. No.: B2471170
CAS No.: 2248322-83-8
M. Wt: 261.26
InChI Key: XAGSSDMUGVYLMC-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a thiophene ring, both of which are important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the use of difluoromethylated heterocyclic precursors. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism by which 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad

Uniqueness

What sets 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid apart is its unique combination of the thiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S2/c10-7(11)4-3-15-8(12-4)5-1-2-6(16-5)9(13)14/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGSSDMUGVYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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